molecular formula C29H22ClN3O2 B606782 Unii-L0S47W9gpy CAS No. 1190094-64-4

Unii-L0S47W9gpy

Cat. No. B606782
M. Wt: 479.95688
InChI Key: JAHDAIPFBPPQHQ-GDLZYMKVSA-N
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Description

The substance identified by UNII “L0S47W9gpy” is also known as CP-609754 . It is a small molecule that has been investigated in the context of Mild Alzheimer’s Disease . The chemical formula of CP-609754 is C29H22ClN3O2 .


Molecular Structure Analysis

The molecular structure of CP-609754 includes a linear diarylheptanoid skeleton . The average weight is 479.96 and the monoisotopic weight is 479.1400547 . The InChI Key for CP-609754 is JAHDAIPFBPPQHQ-GDLZYMKVSA-N .

Scientific Research Applications

Scientific Research and Technological Advancements

Scientific research serves as the backbone for technological advancements across various industries. For example, the development of dual-band CMOS front-ends for wireless LAN applications demonstrates the intersection of electrical engineering and communication technology, showcasing how research contributes to the evolution of consumer electronics and communication infrastructures (Li, Quintal, & Kenneth, 2004).

Educational Programs for Academic Researchers

The translation of basic scientific research into practical innovations is crucial for societal advancement. Educational programs, such as those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA), play a pivotal role in equipping researchers with the necessary skills to navigate the innovation process, from ideation to venture creation, thereby enhancing the impact of research on society (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Novel Materials and Nanoparticles

The synthesis of inorganic nanoparticles is a field of research with significant implications for materials science and nanotechnology. This area of study not only fuels scientific discovery but also drives technological development across sectors, including electronics, where novel materials can lead to significant advancements in device performance and functionality (Cushing, Kolesnichenko, & O'connor, 2004).

Research Collaboration in Large Scale Infrastructures

Collaborations within Large Scale Research Infrastructures (LSRIs) are essential for scientific progress, offering researchers access to specialized instrumentation and experimental conditions. These collaborations facilitate the exchange of knowledge and expertise, furthering our understanding of complex scientific questions (D’Ippolito & Rüling, 2019).

Learning Health System (LHS)

The concept of a Learning Health System (LHS) exemplifies the application of data sharing and analysis to improve health outcomes. By harnessing the potential of data, researchers can generate knowledge rapidly to inform decisions and implement changes that enhance patient care, showcasing the critical role of informatics and data science in healthcare (Friedman et al., 2014).

properties

IUPAC Name

6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O2/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21/h1,5-18,35H,2-3H3/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHDAIPFBPPQHQ-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152294
Record name CP-609754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-609754

CAS RN

1190094-64-4
Record name CP-609754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190094644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-609754
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CP-609754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-609754
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0S47W9GPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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